REACTION_CXSMILES
|
CO[CH2:3][CH2:4][N:5]1[C:11]2[CH:12]=[C:13]([N+:16]([O-])=O)[CH:14]=[CH:15][C:10]=2[CH2:9][CH2:8][CH2:7][C:6]1=[O:19].O.NN>CCO.[Pd]>[NH2:16][C:13]1[CH:14]=[CH:15][C:10]2[CH2:9][CH2:8][CH2:7][C:6](=[O:19])[N:5]([CH2:4][CH3:3])[C:11]=2[CH:12]=1 |f:1.2|
|
Name
|
1-(2-methoxy-ethyl)-8-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COCCN1C(CCCC2=C1C=C(C=C2)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
155 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2.5 h
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
repeatedly evaporated from toluene
|
Type
|
CUSTOM
|
Details
|
to remove residual hydrazine
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(N(C(CCC2)=O)CC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 901 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 113.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |